Potassium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate
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Overview
Description
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate is a chemical compound with the molecular formula C13H16KNO4. It is known for its unique structure, which includes a potassium ion, a hydroxyphenyl group, and a methoxy-methyl-oxopropylidene-amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate typically involves the reaction of ®-4-hydroxyphenylacetic acid with (3-methoxy-1-methyl-3-oxopropylidene)amine in the presence of a potassium base. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxopropylidene group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methoxy-methyl-oxopropylidene-amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Potassium ®-(4-hydroxyphenyl)((3-ethoxy-1-methyl-3-oxopropylidene)amino)acetate
- Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate
- Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)cyclohexa-1,4-diene-1-acetate
Uniqueness
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potassium ion enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
94107-37-6 |
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Molecular Formula |
C13H14KNO5 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
potassium;(2R)-2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobutan-2-ylidene)amino]acetate |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-6,12,15H,7H2,1-2H3,(H,17,18);/q;+1/p-1/t12-;/m1./s1 |
InChI Key |
GQBMWKZONUKJHR-UTONKHPSSA-M |
Isomeric SMILES |
CC(=N[C@H](C1=CC=C(C=C1)O)C(=O)[O-])CC(=O)OC.[K+] |
Canonical SMILES |
CC(=NC(C1=CC=C(C=C1)O)C(=O)[O-])CC(=O)OC.[K+] |
Origin of Product |
United States |
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